Cellular Antiproliferative Potency in HCT116 Colorectal Carcinoma Cells: PRMT5-IN-32 Versus GSK3326595
In the HCT116 colorectal carcinoma cell line, PRMT5-IN-32 demonstrates an antiproliferative IC50 of 0.13 μM (130 nM) . In comparison, the clinical-stage PRMT5 inhibitor GSK3326595 exhibits an antiproliferative EC50 of 2 nM in the same HCT116 cell line [1]. The 65-fold difference in cellular potency (130 nM vs. 2 nM) is consistent with the divergent biochemical IC50 values (PRMT5-IN-32: biochemical IC50 not publicly reported; GSK3326595: biochemical IC50 = 6.2 nM) and reflects the SAM-uncompetitive mechanism of GSK3326595 versus the undisclosed binding mode of PRMT5-IN-32 .
| Evidence Dimension | Cellular antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 0.13 μM (130 nM) |
| Comparator Or Baseline | GSK3326595 (pemrametostat): EC50 = 2 nM |
| Quantified Difference | PRMT5-IN-32 is 65-fold less potent than GSK3326595 in HCT116 cells |
| Conditions | HCT116 human colorectal carcinoma cell line; PRMT5-IN-32 tested in standard proliferation assay; GSK3326595 EC50 derived from cellular PRMT5 inhibition assay |
Why This Matters
The substantial potency differential (~65×) means that PRMT5-IN-32 requires higher working concentrations to achieve equivalent cellular target engagement, a critical consideration for dose-response experimental design and for interpreting phenotypic outcomes relative to clinical-stage comparators.
- [1] BindingDB BDBM178166 / Gerhart et al. 2018. GSK3326595 cellular EC50 = 2 nM in HCT116 cells. Sci. Rep. 8:9711. View Source
